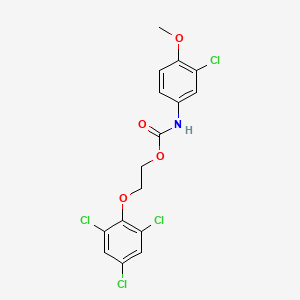![molecular formula C17H18Cl2N2O3S B4983012 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide](/img/structure/B4983012.png)
5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in pre-clinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide selectively binds to the active site of BTK, preventing its activation and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. This compound has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases. This compound has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. In addition, this compound is not yet available for clinical use, which limits its availability for research studies.
Zukünftige Richtungen
There are several future directions for research on 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide. One direction is to evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on other signaling pathways in cancer cells.
Synthesemethoden
5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide is synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with tert-butylamine to form tert-butyl 2,4-dichlorobenzamide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form this compound. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide has been extensively studied in pre-clinical models for its potential use in cancer treatment. It has shown promising results as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells. This compound has also been shown to inhibit other kinases, such as FLT3 and ITK, which are also involved in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenyl)sulfonylamino]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-17(2,3)10-4-6-11(7-5-10)25(23,24)21-15-8-12(16(20)22)13(18)9-14(15)19/h4-9,21H,1-3H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBERPLCQDUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)
![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoic acid](/img/structure/B4982970.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4982982.png)

![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)

![3'-tert-butyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4982987.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)

